An In-depth Technical Guide to tert-Butyltrichlorosilane: Properties, Reactivity, and Applications
An In-depth Technical Guide to tert-Butyltrichlorosilane: Properties, Reactivity, and Applications
Introduction
tert-Butyltrichlorosilane, systematically named trichloro(1,1-dimethylethyl)silane, is an organosilicon compound with significant utility in synthetic chemistry and materials science. Its unique structural feature, a sterically demanding tert-butyl group directly attached to a trichlorosilyl functional group, governs its reactivity and confers specific advantages in a variety of applications. This guide provides an in-depth exploration of its fundamental properties, synthesis, chemical behavior, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Physicochemical and Spectroscopic Properties
The distinct physical and chemical characteristics of tert-butyltrichlorosilane are foundational to its practical use. It is a solid at room temperature with a characteristic pungent odor.[1]
Structural and Physical Data Summary
A compilation of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 18171-74-9 | [2][3][4][5] |
| Molecular Formula | C4H9Cl3Si | [2][3][5] |
| Molecular Weight | 191.56 g/mol | [2][3][] |
| Appearance | White solid | [7] |
| Melting Point | 97-100 °C | [2][4][7] |
| Boiling Point | 132-134 °C | [2][7] |
| Density | 1.16 g/cm³ | [2][4] |
| Flash Point | 40 °C (104 °F) - closed cup | [7] |
| Refractive Index | 1.4360 | [2][8] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Spectroscopic Signature
While detailed spectral data requires access to specific databases, the expected signatures are predictable from its structure.
-
¹H NMR: A single, sharp singlet is expected in the proton NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon spectrum would show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons of the tert-butyl group.
-
²⁹Si NMR: A characteristic chemical shift for the silicon atom, influenced by the three chlorine atoms and the tert-butyl group, would be observed.[9]
-
IR Spectroscopy: Key vibrational bands would include those for C-H stretching and bending from the tert-butyl group and strong Si-Cl stretching frequencies.
Synthesis and Commercial Availability
tert-Butyltrichlorosilane can be prepared by reacting trimethyl chloride with silicon tetrachloride.[7] It is also commercially available from various chemical suppliers, typically with a purity of 96% or higher.[7]
Reactivity and Mechanistic Considerations
The chemical behavior of tert-butyltrichlorosilane is dominated by the highly electrophilic silicon center and the steric bulk of the tert-butyl group.
Hydrolysis and Silsesquioxane Formation
In the presence of water or moisture, tert-butyltrichlorosilane undergoes rapid hydrolysis.[2] This reaction proceeds via the stepwise substitution of chloride ions with hydroxyl groups, ultimately forming silanetriols. These intermediates are unstable and readily undergo condensation to form polysilsesquioxanes, which are highly cross-linked, cage-like structures. This process is leveraged in materials science for the synthesis of hybrid organic-inorganic materials. For instance, its hydrolytic condensation in a DMSO/water system has been investigated for creating epoxidation catalysts.[2][7]
Role as a Sterically Hindered Reagent
The most significant aspect of tert-butyltrichlorosilane's reactivity in organic synthesis is the steric hindrance provided by the tert-butyl group. This bulkiness modulates the reactivity of the silicon center, making it a highly selective reagent. Unlike less hindered chlorosilanes, it reacts preferentially with less sterically encumbered nucleophiles. This property is crucial for its application as a protecting group for primary alcohols, where it can selectively react in the presence of more hindered secondary or tertiary alcohols.
Key Applications in Research and Development
Protecting Group Chemistry
While less common than its dimethyl analog, tert-butyldimethylsilyl chloride (TBSCl), the trichloro variant serves a conceptual role in understanding silyl protecting group chemistry. Silyl groups are invaluable for temporarily masking reactive functional groups, particularly hydroxyl groups in alcohols, to prevent them from interfering with reactions at other sites in a molecule.[10][11] The formation of a silyl ether from an alcohol and a chlorosilane is a cornerstone of multi-step organic synthesis.[12]
The general mechanism for the protection of an alcohol using a chlorosilane is depicted below.
Caption: General mechanism for alcohol protection using tert-butyltrichlorosilane.
Synthesis of Silsesquioxanes and Materials
As mentioned, tert-butyltrichlorosilane is a precursor for tert-butyl silsesquioxanes.[7] These compounds are of interest in materials science due to their well-defined structures, thermal stability, and dielectric properties. They can be used to create novel polymers, coatings, and catalytic systems. The hydrolytic condensation of tert-butyltrichlorosilane can be controlled to produce specific cage structures or polymeric networks.[2]
Experimental Protocol: General Procedure for Silylation of a Primary Alcohol
This protocol provides a general methodology for the protection of a primary alcohol using a chlorosilane like tert-butyltrichlorosilane. The specific conditions may require optimization based on the substrate.
Disclaimer: This is a generalized procedure and must be adapted with appropriate safety precautions in a laboratory setting.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a suitable base (1.1 to 1.5 equivalents), such as imidazole or triethylamine, to the solution. The base acts as a scavenger for the HCl byproduct.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of tert-butyltrichlorosilane (1.1 equivalents) in the same anhydrous solvent dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for a period determined by reaction monitoring (typically 1-12 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure silyl ether.
Caption: Standard workflow for the silylation of a primary alcohol.
Safety and Handling
tert-Butyltrichlorosilane is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[1]
-
Flammability: It is a flammable solid.[13] Keep away from heat, sparks, and open flames.[14]
-
Corrosivity: It causes severe skin burns and eye damage.[1][13] It reacts with moisture in the air and on skin to produce hydrogen chloride (HCl) gas, which is highly corrosive.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[1]
-
Handling: Use in an inert atmosphere and with moisture-free equipment to prevent decomposition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]
Conclusion
tert-Butyltrichlorosilane is a valuable reagent whose utility stems from the interplay between the reactive Si-Cl bonds and the sterically imposing tert-butyl group. While its primary applications are in the synthesis of silsesquioxanes for materials science, its reactivity provides a key example of sterically controlled transformations in organosilicon chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in both academic research and industrial development.
References
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